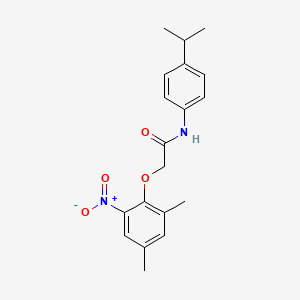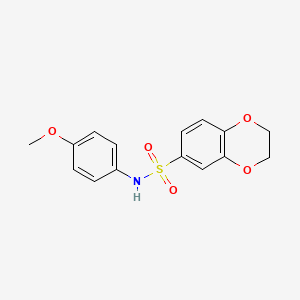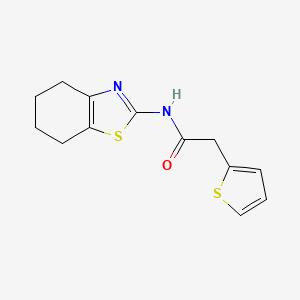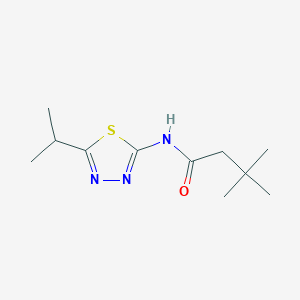![molecular formula C21H17NO4 B5864082 2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Meclofenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. However,
Mechanism of Action
Meclofenamic acid works by inhibiting the activity of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX, Meclofenamic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Meclofenamic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
Meclofenamic acid has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. For example, it has a relatively low potency compared to other NSAIDs, and its effects can be variable depending on the experimental conditions.
Future Directions
There are several potential future directions for research on Meclofenamic acid. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of inflammatory bowel disease, where it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer properties and to optimize its use as a research tool.
In conclusion, Meclofenamic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory and anti-cancer properties make it a promising research tool for studying various diseases and conditions. Further research is needed to fully understand its mechanisms of action and to optimize its use as a research tool.
Synthesis Methods
Meclofenamic acid can be synthesized through various methods, including the reaction of 3-methoxyaniline with 2-chlorobenzoic acid, followed by the reaction of the resulting intermediate with phosgene. Another method involves the reaction of 3-methoxyaniline with 2-(4-chlorophenyl)acetic acid, followed by the reaction of the resulting intermediate with thionyl chloride and then with potassium carbonate.
Scientific Research Applications
Meclofenamic acid has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in cancer research, where it has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
properties
IUPAC Name |
2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-26-15-8-6-7-14(13-15)22-20(23)18-11-4-2-9-16(18)17-10-3-5-12-19(17)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBMUAHWEUGSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)


![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)
![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)


![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)
![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)